4-{[4-(Tert-butyl)benzyl]oxy}chromane
Description
Significance of the Chromane (B1220400) Scaffold in Heterocyclic Chemistry Research
The chromane scaffold is a privileged structure in heterocyclic chemistry, frequently found in a variety of natural products and synthetic compounds with significant biological activities. core.ac.uknih.gov This bicyclic ether consists of a benzene (B151609) ring fused to a dihydropyran ring. The structural rigidity and the presence of an oxygen atom in the heterocyclic ring allow for specific interactions with biological targets.
Chromane derivatives have been shown to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. nih.govnih.govresearchgate.netmdpi.com The versatility of the chromane ring system has made it a focal point for the development of new therapeutic agents. core.ac.uknih.gov For instance, derivatives of chroman-4-one, a close relative of chromane, are being explored for their potential in treating neurodegenerative diseases like Alzheimer's. core.ac.uk
Table 1: Selected Biological Activities of Chromane Derivatives
| Biological Activity | Examples of Chromane Derivatives | Reference |
|---|---|---|
| Anticancer | Flavonoids, Isoflavones | nih.govresearchgate.net |
| Anti-inflammatory | Dihydroflavonol derivatives | sciencescholar.usresearchgate.net |
| Antioxidant | Vitamin E (Tocopherols), Trolox | core.ac.uknih.gov |
| Neuroprotective | Chroman-4-one derivatives | core.ac.uk |
Role of Benzyl (B1604629) Ether Linkages in Structurally Diverse Chemical Entities
The benzyl ether linkage in 4-{[4-(Tert-butyl)benzyl]oxy}chromane is a crucial functional group that connects the chromane scaffold to the tert-butylbenzyl moiety. Benzyl ethers are widely utilized in organic synthesis, often as protecting groups for alcohols and phenols due to their relative stability under various reaction conditions. organic-chemistry.orgyoutube.com They are generally resistant to basic and nucleophilic reagents but can be cleaved under acidic conditions or through hydrogenolysis. youtube.comresearchgate.netnih.gov
Beyond their role as protecting groups, benzyl ether linkages are integral structural components in many biologically active molecules. The presence of the ether bond can influence the molecule's conformation, lipophilicity, and ability to form hydrogen bonds, all of which are critical for its interaction with biological targets. The flexibility of the benzyl ether linkage allows the connected aromatic rings to orient themselves in various spatial arrangements, which can be advantageous for binding to enzymes or receptors.
Contextualization of the tert-Butylbenzyl Moiety in Structure-Activity Studies
The tert-butylbenzyl group is a significant feature in the design of bioactive compounds. The tert-butyl group is a bulky, lipophilic substituent that can have a profound impact on a molecule's physicochemical properties and its interaction with biological systems. rsc.org Its steric bulk can provide selectivity for a particular receptor or enzyme by preventing binding to other sites. Furthermore, the lipophilicity of the tert-butyl group can enhance a molecule's ability to cross cell membranes.
In structure-activity relationship (SAR) studies, the tert-butylbenzyl moiety has been incorporated into various molecular frameworks to probe the steric and electronic requirements for biological activity. For example, N-(4-t-butylbenzyl) derivatives have been investigated as antagonists for the TRPV1 receptor, which is involved in pain sensation. elsevierpure.comnih.govresearchgate.net The presence of the tert-butyl group in these compounds was found to be important for their antagonist activity.
| Electronic Effects | The tert-butyl group is an electron-donating group, which can influence the reactivity of the attached aromatic ring. |
Research Avenues for Novel Chromane-Based Ethers
The unique combination of a chromane scaffold, a benzyl ether linkage, and a tert-butylbenzyl moiety in this compound suggests several potential avenues for future research. Given the wide range of biological activities associated with the chromane nucleus, novel chromane-based ethers could be designed and synthesized as potential therapeutic agents.
Future research could focus on:
Synthesis of Analogues: The synthesis of a library of related compounds with variations in the substitution pattern on both the chromane and the benzyl rings could lead to the discovery of molecules with enhanced biological activity and selectivity.
Biological Screening: These new compounds could be screened for a variety of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects, building upon the known properties of the chromane scaffold.
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the structure of this compound affect its biological activity would provide valuable insights for the rational design of more potent and selective compounds.
Computational Modeling: Molecular docking and other computational techniques could be employed to predict the potential biological targets of these novel chromane-based ethers and to understand the molecular basis of their activity. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-tert-butylphenyl)methoxy]-3,4-dihydro-2H-chromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-20(2,3)16-10-8-15(9-11-16)14-22-19-12-13-21-18-7-5-4-6-17(18)19/h4-11,19H,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCUSDCFTPWHPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2CCOC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 4 Tert Butyl Benzyl Oxy Chromane and Analogues
Strategies for Chromane (B1220400) Ring System Construction
The chromane scaffold, a fused benzopyran system, is a common motif in bioactive molecules. chemrxiv.orgnih.gov Its synthesis can be achieved through various strategies that focus on forming the dihydropyran ring onto a pre-existing benzene (B151609) ring.
Cyclization strategies are fundamental to forming the heterocyclic dihydropyran portion of the chromane structure. These methods typically involve an intramolecular reaction that closes the ring, often by forming a key carbon-oxygen or carbon-carbon bond.
One prominent method is the Prins cyclization, which involves the acid-catalyzed reaction of an alkenyl aldehyde or a related substrate. organic-chemistry.org This methodology can be highly enantioselective when employing chiral catalysts, proceeding through an oxocarbenium ion intermediate that undergoes an endo-dig cyclization to form the six-membered oxacycle. mdpi.com Another key approach is the Mitsunobu cyclization. A convergent three-step method for producing 2-substituted chromans utilizes a Heck coupling of 2-iodophenols and allylic alcohols, followed by reduction and a final Mitsunobu cyclization to form the dihydropyran ring. organic-chemistry.org Other techniques include intramolecular aza- and oxa-Michael reactions of α,β-unsaturated carboxylic acids, which can be facilitated by bifunctional aminoboronic acids to yield chromane derivatives. organic-chemistry.org
| Cyclization Method | Key Reagents/Catalysts | Description |
| Prins Cyclization | Brønsted or Lewis Acids (e.g., HCl, TMSOTf) organic-chemistry.orgrsc.org | An acid-catalyzed reaction between an aldehyde and an alkene (or alkenol) that proceeds via an oxocarbenium intermediate to form the heterocyclic ring. mdpi.com |
| Mitsunobu Cyclization | Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃) | A redox-condensation reaction that facilitates the intramolecular cyclization of a phenolic alcohol to form the ether linkage of the dihydropyran ring. organic-chemistry.org |
| Intramolecular Michael Addition | Aminoboronic acid | A bifunctional catalyst promotes the conjugate addition of a phenolic oxygen to an α,β-unsaturated system, effectively closing the dihydropyran ring. organic-chemistry.org |
Annulation reactions offer a convergent pathway to the benzopyran system by forming multiple bonds in a single or tandem sequence. These methods are highly efficient for assembling the complete chromane core from simpler, readily available precursors. chemrxiv.org
A notable example is the triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes. chemrxiv.org This reaction proceeds under mild conditions at room temperature with a low catalyst loading (5 mol%). The mechanism involves the formation of a benzylic carbocation, which then reacts with an alkene followed by a Friedel-Crafts alkylation to close the ring, yielding a variety of substituted chromanes. chemrxiv.org Another powerful strategy is the (4+2) radical annulation, which can be achieved via organo-photoredox catalysis. nih.govrsc.orgresearchgate.net This approach allows for the conversion of readily available N-hydroxyphthalimide esters and electron-deficient olefins into a wide range of functionalized chromans under mild conditions. nih.govresearchgate.net This method is complementary to traditional Diels-Alder reactions of ortho-quinone methides. nih.govrsc.org
| Annulation Strategy | Key Reagents/Catalysts | Starting Materials | Key Features |
| Triflimide-Catalyzed Annulation | Triflimide (Tf₂NH) | o-Hydroxy benzylic alcohols, Alkenes/Allylsilanes | Mild conditions, room temperature, convergent assembly. chemrxiv.org |
| Radical (4+2) Annulation | Organo-photocatalyst | N-hydroxyphthalimide esters, Electron-deficient olefins | Uses visible light, good for functionalized chromans, complements traditional Diels-Alder. nih.govresearchgate.net |
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. frontiersin.orgnih.gov This approach aligns with the principles of green chemistry by minimizing waste, reducing reaction steps, and improving atom economy. acsgcipr.org MCRs are valuable for rapidly generating molecular diversity and complexity. frontiersin.org
While classical MCRs include the Biginelli, Ugi, and Passerini reactions, specific applications have been developed for heterocyclic systems like chromanes. organic-chemistry.org For instance, a Michael addition-driven four-component reaction has been developed to synthesize 4-oxochroman-2-carboxamides, demonstrating the potential of MCRs to build the chromane core with significant structural diversity in a single step. researchgate.net Such strategies offer a powerful alternative to linear synthetic sequences for accessing complex chromane analogues. nih.gov
Approaches for Regioselective Benzyl (B1604629) Ether Formation
The final key transformation in the synthesis of 4-{[4-(tert-butyl)benzyl]oxy}chromane is the formation of the ether bond between the C4 hydroxyl group of the chromane core and the 4-(tert-butyl)benzyl group. This requires a regioselective method that specifically targets the C4-OH.
The Williamson ether synthesis is a classical and widely used method for preparing ethers. wikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as the nucleophile, attacking an alkyl halide or another substrate with a good leaving group. wikipedia.orgmasterorganicchemistry.com
In the context of synthesizing the target compound, the chroman-4-ol precursor is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then attacks 4-(tert-butyl)benzyl chloride or bromide, displacing the halide and forming the desired ether linkage. masterorganicchemistry.comyoutube.com For the SN2 mechanism to be efficient, primary alkyl halides are preferred, as secondary and tertiary halides tend to undergo elimination as a competing side reaction. wikipedia.orgmasterorganicchemistry.com The use of a primary benzylic halide like 4-(tert-butyl)benzyl chloride makes this an ideal approach.
| Parameter | Typical Conditions | Rationale |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the alkoxide. youtube.comlibretexts.org |
| Substrate | Chroman-4-ol, 4-(tert-butyl)benzyl chloride/bromide | The alcohol is converted to the nucleophile, and the primary benzyl halide is an excellent electrophile for the SN2 reaction. masterorganicchemistry.com |
| Solvent | Aprotic polar solvents (e.g., THF, DMF) | These solvents solvate the cation of the alkoxide but do not interfere with the nucleophilicity of the oxygen anion. |
| Mechanism | SN2 (Bimolecular Nucleophilic Substitution) | Involves a backside attack by the alkoxide on the carbon atom bearing the leaving group. wikipedia.org |
Modern synthetic chemistry has seen significant advances in transition-metal-catalyzed cross-coupling reactions for the formation of C-O bonds. researchgate.net These methods can serve as powerful alternatives to the Williamson ether synthesis, often proceeding under milder conditions with broader functional group tolerance. Catalysts based on metals such as copper, palladium, iron, and nickel have been developed for the etherification of alcohols and phenols. researchgate.net
These catalytic systems can enable the direct coupling of an alcohol, like chroman-4-ol, with a suitable partner without the need for pre-formation of a stoichiometric alkoxide with a strong base. nih.gov For instance, catalytic systems can activate alcohols to facilitate nucleophilic substitution. researchgate.net While traditional methods like the Williamson synthesis remain robust, transition-metal-catalyzed approaches represent a developing area that offers potential advantages in terms of reaction conditions and substrate scope for the synthesis of complex ethers like this compound. researchgate.netnih.gov
Acid- or Base-Catalyzed Etherification Methods
The crucial ether linkage in this compound is typically forged by reacting a chroman-4-ol intermediate with a suitable 4-tert-butylbenzyl precursor. This transformation can be achieved through either acid- or base-catalyzed pathways.
Base-Catalyzed Etherification (Williamson Ether Synthesis)
The Williamson ether synthesis is a widely used and robust method for preparing ethers. wikipedia.org This reaction proceeds via an SN2 mechanism, involving a nucleophilic attack of an alkoxide ion on an organohalide. wikipedia.orgmasterorganicchemistry.com In the context of the target molecule, chroman-4-ol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This potent nucleophile then reacts with an electrophile like 4-tert-butylbenzyl chloride or bromide to form the desired ether. organic-synthesis.comkhanacademy.org
To maximize the yield of the ether product, primary alkyl halides are preferred as electrophiles, as secondary and tertiary halides are more prone to undergo E2 elimination reactions in the presence of a strong base like an alkoxide. libretexts.org Since 4-tert-butylbenzyl halide is a primary halide, it is an ideal substrate for this reaction. masterorganicchemistry.com The choice of solvent is also important, with polar aprotic solvents like THF or acetonitrile (B52724) being common. organic-synthesis.com
General Procedure for Williamson Ether Synthesis:
Chroman-4-ol is dissolved in a suitable solvent (e.g., THF).
A strong base (e.g., NaH) is added at a reduced temperature (e.g., 0 °C) to generate the alkoxide.
The 4-tert-butylbenzyl halide, dissolved in the same solvent, is added to the alkoxide solution.
The reaction is stirred, typically allowing it to warm to room temperature, until completion as monitored by techniques like TLC. organic-synthesis.com
Workup involves quenching the reaction, extraction, and purification, usually by column chromatography. organic-synthesis.com
Acid-Catalyzed Etherification
Alternatively, acid catalysis can be employed to form the ether bond. In this approach, an acid catalyst protonates the hydroxyl group of an alcohol, converting it into a good leaving group (water). masterorganicchemistry.com For the synthesis of an unsymmetrical ether like the target compound, the reaction typically proceeds via an SN1 mechanism if one of the alcohols can form a stable carbocation. youtube.com For instance, reacting chroman-4-ol with 4-tert-butylbenzyl alcohol under acidic conditions (e.g., sulfuric acid, triflates) could lead to the desired product. rsc.org The benzylic position of the 4-tert-butylbenzyl alcohol would readily form a stabilized carbocation upon protonation and loss of water, which would then be attacked by the nucleophilic hydroxyl group of chroman-4-ol.
However, a significant side reaction in acid-catalyzed dehydration of alcohols is the formation of symmetrical ethers or elimination products (alkenes). masterorganicchemistry.com Therefore, controlling the reaction conditions is critical. Lewis acids like bismuth triflate (Bi(OTf)₃) have been shown to be effective and selective catalysts for the etherification of polyols with alcohols. rsc.org
Stereoselective Etherification for Chiral Analogues
The C4 position of the chromane ring in this compound is a stereocenter. Consequently, the synthesis of enantiomerically pure analogues requires stereoselective methods. The stereochemistry is typically established during the creation of the chroman-4-ol precursor, most commonly through the stereoselective reduction of a prochiral chroman-4-one.
The reduction of a chroman-4-one carbonyl group using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) can produce the corresponding chroman-4-ol. nih.govacs.org While this often results in a racemic or diastereomeric mixture, the stereochemical outcome can be influenced by the existing stereocenters in the molecule or by using chiral reducing agents. For instance, the reduction of 8-bromo-6-chloro-2-pentylchroman-4-one with NaBH₄ yielded the corresponding chroman-4-ol with a high diastereomeric ratio of 96:4. nih.govacs.org
For achieving high enantioselectivity, asymmetric hydrogenation or enantioselective intramolecular reactions to form the chromanone ring are employed. Rhodium-catalyzed asymmetric hydrogenation of certain chromen-4-ones has been shown to produce chiral chroman-4-ones with excellent enantioselectivities. organic-chemistry.org These chiral ketones can then be reduced to provide enantiomerically enriched chroman-4-ols. Once the chiral alcohol is obtained, the subsequent etherification step, whether via Williamson synthesis (SN2) or an acid-catalyzed SN1 pathway, generally proceeds with retention or inversion of configuration at the reacting center in a predictable manner, thus preserving the desired stereochemistry in the final product.
Introduction of the tert-Butylbenzyl Moiety
The 4-tert-butylbenzyl group is a key structural component of the target molecule. Its introduction is accomplished using a precursor, typically a 4-tert-butylbenzyl halide, which is synthesized from readily available starting materials.
Synthesis of 4-tert-Butylbenzyl Halides and Other Precursors
4-tert-butylbenzyl halides are the most common precursors for introducing the tert-butylbenzyl moiety via etherification.
Synthesis of 4-tert-Butylbenzyl Chloride: A common laboratory and industrial method for synthesizing 4-tert-butylbenzyl chloride is the chloromethylation of tert-butylbenzene (B1681246). This reaction can be performed by treating tert-butylbenzene with formaldehyde (B43269) and hydrochloric acid, often in the presence of a co-solvent like formic acid. The reaction proceeds by heating the mixture to achieve a good conversion rate.
| Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) |
| tert-Butylbenzene | Formaldehyde, HCl, Formic Acid | 70 - 75 | 10 - 20 | >70 |
Table 1: Representative conditions for the synthesis of 4-tert-butylbenzyl chloride.
Synthesis of 4-tert-Butylbenzyl Bromide: An alternative precursor is 4-tert-butylbenzyl bromide. This can be synthesized from 4-tert-butyltoluene (B18130) through radical bromination. The reaction involves treating 4-tert-butyltoluene with a bromine source, such as N-bromosuccinimide (NBS) or elemental bromine, in the presence of a radical initiator (e.g., AIBN or light) in a solvent like carbon tetrachloride. This selectively brominates the benzylic position.
Other precursors for the tert-butylbenzyl group could include 4-tert-butylbenzyl alcohol (for acid-catalyzed etherification) or corresponding sulfonates (e.g., tosylates, mesylates), which are also excellent leaving groups for SN2 reactions.
Coupling Reactions for Aromatic Substitutions
While the primary ether linkage in the target molecule is typically formed by nucleophilic substitution, modern cross-coupling reactions offer powerful alternative strategies for constructing C-O bonds, particularly in the synthesis of complex analogues.
The Buchwald-Hartwig amination, which has been extended to C-O coupling, allows for the formation of aryl ethers from aryl halides and alcohols. This palladium-catalyzed reaction is highly versatile and tolerates a wide range of functional groups. This method could be applied to synthesize the chromane core itself, for example, by coupling an ortho-halo-substituted phenol (B47542) derivative with a suitable partner to form the dihydropyran ring. More directly, it could be used to form the target ether bond by coupling chroman-4-ol with 4-tert-butylbenzyl halide, although the classical Williamson synthesis is often more straightforward for this specific transformation.
These coupling reactions are especially valuable in derivatization strategies, enabling the synthesis of analogues where the simple ether linkage is replaced by a more complex connection or where aryl groups are appended to other positions on the chromane or benzyl rings.
Total Synthesis of this compound
A plausible total synthesis of this compound is a multi-step sequence that combines the formation of the chromane core with the final etherification step. A logical and efficient pathway is outlined below:
Step 1: Synthesis of Chroman-4-one The synthesis begins with the construction of the chroman-4-one scaffold. A common method involves the intramolecular cyclization of a 3-aryloxypropanoic acid or a related derivative. An efficient two-step procedure starts with the Michael addition of a phenol to acrylonitrile, catalyzed by a base like potassium carbonate, to yield a 3-aryloxypropanenitrile. researchgate.net This intermediate then undergoes a cyclizing hydrolysis and Friedel-Crafts acylation (a Houben-Hoesch type reaction) in the presence of strong acids like trifluoromethanesulfonic acid (TfOH) and trifluoroacetic acid (TFA) to afford the desired chroman-4-one. researchgate.net This method is versatile and allows for the synthesis of variously substituted chroman-4-ones by starting with different substituted phenols. researchgate.net
Step 2: Reduction to Chroman-4-ol The ketone functional group of chroman-4-one is then reduced to the corresponding secondary alcohol, chroman-4-ol. This is a standard transformation that can be accomplished with high efficiency using a hydride reducing agent. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol (B129727) (MeOH) or ethanol (B145695) is typically sufficient for this reduction, providing the chroman-4-ol in nearly quantitative yield. nih.govacs.org
Step 3: Etherification The final step is the formation of the ether bond. As detailed in section 2.2.3, the most common approach is the Williamson ether synthesis. The chroman-4-ol obtained from Step 2 is treated with a base like sodium hydride to form the sodium salt. This alkoxide is then reacted with 4-tert-butylbenzyl chloride (synthesized as described in section 2.3.1) to yield the final product, this compound, via an SN2 reaction. wikipedia.org
This synthetic sequence is convergent, robust, and allows for the preparation of the target molecule from simple, commercially available starting materials.
Derivatization Strategies for this compound Analogues
The synthetic routes described provide multiple avenues for creating a diverse library of analogues based on the this compound scaffold.
Modification of the Chromane Ring: The synthesis of the chroman-4-one precursor offers a key point for diversification. By starting with different substituted phenols in the initial Michael addition step, a wide array of functional groups (e.g., halogens, alkyl, alkoxy groups) can be introduced onto the aromatic portion of the chromane ring. nih.govresearchgate.net For example, using substituted 2'-hydroxyacetophenones in a one-pot aldol (B89426) condensation/oxa-Michael addition sequence with an aldehyde is another efficient route that provides access to many substituted chroman-4-ones. nih.govacs.org
Modification of the Benzyl Moiety: Analogues can be synthesized by replacing the 4-tert-butylbenzyl halide with other substituted benzyl halides in the final etherification step. This allows for the exploration of various substitution patterns on the benzyl ring, including different alkyl groups, electron-donating groups, or electron-withdrawing groups, to probe structure-activity relationships.
Modification at the C2 and C3 Positions: The chroman-4-one intermediate can be chemically modified prior to reduction and etherification. For instance, alkylation or other functionalization at the C3 position can be achieved. Radical cascade annulation reactions represent a modern approach to introduce ester-containing substituents at the C3 position of the chroman-4-one ring. mdpi.com These modified chromanones can then be carried forward to produce more complex analogues.
Modification of the Chromane Core
The chromane core is a versatile scaffold in medicinal chemistry, and its modification is a key strategy for developing new therapeutic agents. The chromanone, or chroman-4-one, structure is a common starting point for these modifications. nih.gov The absence of a double bond between C-2 and C-3 in chromanone, as compared to chromone (B188151), allows for a variety of chemical transformations and results in compounds with significantly different biological activities. nih.gov
One common approach to modifying the chromane core is through substitutions at various positions. For instance, structure-activity relationship (SAR) studies have shown that substitutions at the C-2, C-3, 6, and 7 positions of the chromanone parent structure can yield effective antidiabetic drugs. nih.gov Similarly, attaching methoxyphenyl, amine derivatives, aromatic groups, benzylidene, and cyclohexyl carbamoyl (B1232498) groups to the C-2 and C-3 positions can lead to potent antioxidant compounds. nih.gov The introduction of a fluorine atom at the 6-position of the chromone core has been shown to produce more active derivatives in certain contexts. nih.gov
The synthesis of chroman-4-one derivatives can be achieved through efficient one-step procedures, such as a base-mediated aldol condensation using microwave irradiation. acs.org This method allows for the creation of a series of substituted chromone and chroman-4-one compounds. acs.org Further modifications can include altering the length and branching of alkyl chains at the 2-position, which has been shown to influence the inhibitory effects of these compounds. acs.org
Various synthetic strategies are employed to construct the chromone and chromane skeletons, often starting from readily available materials like phenols, salicylic (B10762653) acid and its derivatives, and 2-hydroxyarylalkylketones. researchgate.net For example, a convergent three-step method for synthesizing 2-substituted chromans involves a Heck coupling of allylic alcohols and 2-iodophenols, followed by reduction and Mitsunobu cyclization. organic-chemistry.org
Table 1: Examples of Chromane Core Modifications and Their Effects
| Modification Site | Substituent | Resulting Property/Activity |
|---|---|---|
| C-2, C-3, C-6, C-7 | Various | Antidiabetic |
| C-2, C-3 | Methoxyphenyl, Amine derivatives, Aromatic groups, Benzylidene, Cyclohexyl carbamoyl | Antioxidant |
| C-6 | Fluorine | Increased activity in certain derivatives nih.gov |
Functionalization of the Benzyl Moieties
The benzyl group is a common molecular fragment in organic chemistry, characterized by a benzene ring attached to a methylene (B1212753) group. wikipedia.org The reactivity of the benzylic position, the first carbon bonded to the aromatic ring, allows for a variety of functionalization reactions. wikipedia.org This enhanced reactivity is due to the lower bond dissociation energy of benzylic C-H bonds, which are about 10-15% weaker than other C-H bonds. wikipedia.org
Several methods can be employed to functionalize the benzyl moiety. For instance, the Wohl-Ziegler reaction can be used to brominate a benzylic C-H bond. wikipedia.org Oxidation of a non-tertiary benzylic alkyl group to a carboxyl group can be achieved using aqueous potassium permanganate (B83412) or concentrated nitric acid. wikipedia.org Additionally, selective oxidation of a benzylic methylene group to a carbonyl can be accomplished using a complex of chromium trioxide and 3,5-dimethylpyrazole. wikipedia.org
In the context of synthesizing analogues of this compound, functionalization of the benzyl group can introduce diverse chemical properties. For example, the synthesis of glucopyranosyl-conjugated benzyl derivatives has been achieved through click reactions, a type of versatile and efficient chemical transformation. nih.gov The preparation of propargyl-functionalized benzyl compounds via alkylation of benzyl alcohol with 3-bromopropyne is another example of benzyl moiety functionalization. nih.gov
The tert-butyl group on the benzyl ring of the target compound is often introduced using 4-tert-butyltoluene as a starting material. This can be brominated and subsequently hydrolyzed to form 4-tert-butylbenzaldehyde, a key intermediate. google.com
Recent advances in catalysis, such as metallaphotoredox catalysis, have provided mild and general approaches for the diversification of alkylbenzenes through the functionalization of benzylic C(sp³)–H bonds. rsc.org Furthermore, palladium-catalyzed reactions in water have been developed for the benzylation and C-H activation of various molecules using benzyl alcohols as the benzylating agent. mdpi.com
Stereochemical Control in Analog Synthesis
The control of stereochemistry is a critical aspect in the synthesis of chromane analogues, as the spatial arrangement of substituents can significantly influence their biological activity. nih.gov For instance, the stereochemistry of myristinin flavonoids, which contain a chromane core, has been shown to affect their bioactivities. nih.gov
Several methods have been developed to achieve stereoselective synthesis of chromans. One approach involves the reduction of C5-substituted 2-hydroxychromans, which can selectively provide either 2,4-cis-chromans or 2,4-trans-chromans depending on the size of the silane (B1218182) reductant used. nih.govnih.gov This stereochemical outcome is rationalized by a Curtin-Hammett kinetic situation arising from hydride delivery to different conformations of an intermediate oxocarbenium ion. nih.govnih.gov
Enantioselective synthetic routes are also employed to produce chiral chromane derivatives. mdpi.com For example, phenolate (B1203915) ion-mediated intramolecular epoxide ring-opening reactions can afford chiral chromanes in high yields and with good enantioselectivity. mdpi.com The C2 stereocenter can also be established through a Mitsunobu inversion reaction with 2-bromophenol (B46759) and a suitable chiral halopropanol, followed by cyclization. mdpi.com
Nickel-catalyzed asymmetric stereoselective intramolecular reductive cyclization of aryl chained alkynones is another powerful method for synthesizing chiral 3-hydroxyl chroman derivatives bearing quaternary stereocenters. chemrxiv.org This method utilizes a chiral monophosphine ligand and a silane reductant to achieve high yields and excellent enantioselectivity. chemrxiv.org
The relationship between the C2 stereochemistry of 2-substituted chromanes and their specific optical rotations (SORs) has been investigated through data mining, synthesis mechanism analysis, and DFT calculations. mdpi.com It has been found that the sign of the SOR for C2-chiral chromanes is fundamentally related to the helicity of the dihydropyran ring. mdpi.com
Table 2: Methods for Stereochemical Control in Chromane Synthesis
| Method | Key Features | Outcome |
|---|---|---|
| Reduction of 2-hydroxychromans | Use of different sized silane reductants nih.govnih.gov | Selective formation of cis or trans diastereomers nih.govnih.gov |
| Intramolecular epoxide ring-opening | Phenolate ion-mediated mdpi.com | Enantioselective synthesis of chiral chromanes mdpi.com |
| Mitsunobu inversion and cyclization | Reaction of 2-bromophenol with chiral halopropanol mdpi.com | Access to C2 stereocenter mdpi.com |
Computational Chemistry and Molecular Modeling of 4 4 Tert Butyl Benzyl Oxy Chromane
Quantum Mechanical Studies for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and interactions. Methods like Density Functional Theory (DFT) are employed to analyze the structural and electronic features of compounds such as derivatives of 4-{[4-(Tert-butyl)benzyl]oxy}chromane. ijisrt.comresearchgate.net
These studies typically involve geometry optimization to find the most stable three-dimensional conformation of the molecule. Key parameters derived from QM calculations include the energies and distributions of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.net For this compound, the HOMO is likely localized on the electron-rich chromane (B1220400) and benzyloxy moieties, while the LUMO may be distributed across the aromatic systems.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. researchgate.net These maps identify electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). In this compound, the oxygen atoms of the chromane ring and the ether linkage are expected to be regions of negative potential, indicating their role as potential hydrogen bond acceptors. The bulky tert-butyl group contributes significantly to the molecule's steric profile and creates a pronounced hydrophobic region. ijisrt.com
Table 1: Calculated Electronic Properties of a Representative Chromane Derivative Note: This table presents hypothetical data based on typical values for similar structures.
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates electron-donating capability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.7 eV | Suggests high chemical stability researchgate.net |
| Dipole Moment | 2.5 D | Indicates moderate polarity |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a specific protein target. This method is instrumental in structure-based drug design for screening virtual libraries and proposing binding hypotheses. researchgate.netresearchgate.net For chromane derivatives, docking studies have been successfully used to investigate their interactions with various biological targets, including enzymes like cyclooxygenase-2 (COX-2) and kinases. researchgate.netsciencescholar.usresearchgate.net
The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. Docking algorithms then sample a vast number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a function that estimates the binding affinity. nih.gov
Docking simulations predict the specific interactions that stabilize the ligand-protein complex. These interactions commonly include hydrogen bonds, hydrophobic interactions, and π-π stacking. For this compound, the following interactions could be predicted:
Hydrophobic Interactions: The tert-butyl group and the benzyl (B1604629) ring are expected to fit into hydrophobic pockets of the receptor, contributing significantly to binding affinity.
Hydrogen Bonds: The ether oxygen and the oxygen atom in the chromane ring can act as hydrogen bond acceptors with suitable donor residues (e.g., Lysine (B10760008), Arginine) in the active site.
Aromatic Interactions: The two aromatic rings can engage in π-π stacking or π-cation interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
Table 2: Hypothetical Docking Results for this compound with a Kinase Target
| Docking Score (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|
| -9.8 | Leu83, Val91 | Hydrophobic |
| Phe145 | π-π Stacking | |
| Lys65 | Hydrogen Bond (with ether O) | |
| Ala146 | Hydrophobic |
Binding hotspots are specific regions within a protein's binding site that contribute disproportionately to the binding free energy. nih.gov Identifying these hotspots is crucial for effective drug design. Computational methods, such as fragment-based mapping, can predict where these energy-rich regions are located. nih.gov When docking a ligand like this compound, the goal is to orient its key functional groups to occupy these hotspots. The bulky and hydrophobic tert-butylphenyl moiety would be an ideal candidate to anchor the molecule in a corresponding hydrophobic hotspot, maximizing van der Waals contacts and displacing unfavorable water molecules, thereby enhancing binding affinity.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the ligand-protein complex over time. nih.gov MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and the stability of key interactions. researchgate.net
For the this compound-protein complex predicted by docking, an MD simulation would be performed for several nanoseconds in a simulated physiological environment. The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD trajectory suggests that the ligand remains securely in the binding pocket in its predicted pose. MD simulations can also refine the initial docking pose and provide a more accurate estimation of binding free energy. nih.gov
De Novo Design Approaches for Novel Analogues
De novo design involves the computational creation of novel molecules tailored to fit the structural and chemical constraints of a target binding site. nih.gov Starting with a scaffold like this compound or a fragment of it, these algorithms can "grow" or link new functional groups to design analogues with potentially improved potency and selectivity. chemrxiv.org This approach could be used to explore the chemical space around the parent molecule by suggesting modifications such as:
Altering the length or flexibility of the oxy-benzyl linker.
Substituting the tert-butyl group with other lipophilic groups to probe the limits of the hydrophobic pocket.
Adding hydrogen bond donors or acceptors to the chromane or benzyl rings to form additional interactions with the target protein.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to bind to a specific target. nih.gov A pharmacophore model can be generated either based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of known active molecules (ligand-based). researchgate.netnih.gov
A potential pharmacophore model derived from this compound would likely include:
Two aromatic ring features.
One hydrophobic feature representing the tert-butyl group.
One or two hydrogen bond acceptor features from the oxygen atoms.
This 3D electronic and steric map serves as a query for virtual screening of large chemical databases. nih.gov The screening process rapidly filters millions of compounds to identify those that match the pharmacophore model, thus prioritizing a smaller, more manageable set of diverse molecules for further investigation through docking and, eventually, experimental testing. nih.gov
Advanced Analytical Methodologies for Research on 4 4 Tert Butyl Benzyl Oxy Chromane and Analogues
Spectroscopic Characterization Techniques in Research Contexts
Spectroscopic methods are indispensable for probing the molecular structure of 4-{[4-(tert-butyl)benzyl]oxy}chromane. By interacting with electromagnetic radiation, molecules reveal information about their atomic composition, bonding, and electronic properties.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 2D NMR, NOE studies)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals. uobasrah.edu.iq
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. Key expected signals for this compound would include:
A singlet for the nine protons of the tert-butyl group.
Doublets for the aromatic protons of the p-substituted benzyl (B1604629) ring.
A singlet for the benzylic methylene (B1212753) protons.
Signals corresponding to the protons of the chromane (B1220400) ring system, including the aromatic protons and the aliphatic protons at positions 2, 3, and 4.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Expected signals would differentiate between the aromatic and aliphatic carbons of the chromane and benzyl moieties, as well as the distinct carbons of the tert-butyl group.
2D NMR Techniques: To resolve ambiguities and confirm connectivities, a suite of 2D NMR experiments is employed. youtube.comwikipedia.orgsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same spin system, helping to trace the connectivity of protons in the chromane and benzyl rings. sdsu.edu For instance, it would show correlations between adjacent protons on the chromane's aliphatic and aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. wikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton and confirming the connection between the benzyl ether group and the chromane ring at the C4 position. youtube.comwikipedia.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is invaluable for determining the three-dimensional structure and conformation of the molecule. tarosdiscovery.com For example, NOE correlations could be observed between the benzylic protons and the protons at the 4-position of the chromane ring, confirming their close spatial relationship.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Chromane C2-H₂ | ~4.20 (m) | ~65.0 |
| Chromane C3-H₂ | ~2.05 (m) | ~25.0 |
| Chromane C4-H | ~4.80 (t) | ~75.0 |
| Chromane C4a | - | ~122.0 |
| Chromane C5-H | ~7.10 (d) | ~128.0 |
| Chromane C6-H | ~6.85 (t) | ~121.0 |
| Chromane C7-H | ~6.90 (t) | ~129.0 |
| Chromane C8-H | ~6.75 (d) | ~117.0 |
| Chromane C8a | - | ~154.0 |
| Benzyl CH₂ | ~4.60 (s) | ~70.0 |
| Benzyl C1' | - | ~135.0 |
| Benzyl C2'/C6'-H | ~7.35 (d) | ~128.5 |
| Benzyl C3'/C5'-H | ~7.40 (d) | ~125.5 |
| Benzyl C4' | - | ~151.0 |
| tert-butyl C(CH₃)₃ | - | ~34.5 |
| tert-butyl C(CH₃)₃ | ~1.30 (s) | ~31.5 |
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. longdom.org High-resolution mass spectrometry (HRMS) is particularly crucial for obtaining the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental formula. chemrxiv.orgmdpi.com
For this compound, electrospray ionization (ESI) would likely be used to generate the protonated molecule [M+H]⁺. The accurate mass measurement of this ion would confirm the elemental composition of C₂₀H₂₄O₂.
Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are used to fragment the molecular ion and analyze the resulting product ions. nih.gov The fragmentation pattern provides valuable structural information. Key expected fragmentation pathways for this compound include:
Cleavage of the benzylic ether bond, leading to the formation of a stable tert-butylbenzyl cation and a chroman-4-ol radical cation.
Loss of the tert-butyl group from the benzyl moiety.
Retro-Diels-Alder reaction within the chromane ring system, a characteristic fragmentation for this class of compounds. nih.gov
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | Expected m/z |
| [M+H]⁺ | Protonated this compound | 297.1854 |
| [M - C₄H₉]⁺ | Fragment resulting from loss of the tert-butyl group | 239.1228 |
| [C₁₁H₁₅]⁺ | tert-butylbenzyl cation | 147.1174 |
| [C₉H₉O₂]⁺ | Protonated chroman-4-one (after rearrangement) | 149.0603 |
| Retro-Diels-Alder Fragment | Resulting from cleavage of the dihydropyran ring | Varies |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. nih.gov For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
C-H stretching of the aromatic and aliphatic groups.
C=C stretching of the aromatic rings.
C-O stretching of the ether linkages (both the chromane ether and the benzyl ether).
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. semanticscholar.org The presence of conjugated π-systems, such as the aromatic rings in this compound, results in characteristic absorption maxima (λmax) in the UV region. The position and intensity of these absorptions can be influenced by the substitution pattern on the aromatic rings.
Interactive Data Table: Expected Spectroscopic Data (IR and UV-Vis) for this compound
| Spectroscopic Technique | Feature | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |
| IR Spectroscopy | Aromatic C-H stretch | 3100-3000 |
| IR Spectroscopy | Aliphatic C-H stretch | 3000-2850 |
| IR Spectroscopy | Aromatic C=C stretch | 1600-1450 |
| IR Spectroscopy | C-O ether stretch | 1250-1050 |
| UV-Vis Spectroscopy | π → π* transition (Benzene ring) | ~270-280 |
Chromatographic Separation and Purity Assessment in Research
Chromatographic techniques are essential for the separation of this compound from reaction mixtures, the purification of the final product, and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analysis of sample purity and the purification of larger quantities of the compound. libretexts.org
Analytical HPLC: In an analytical context, HPLC is used to determine the purity of a sample of this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727), would typically be employed. thermofisher.com The retention time of the compound is a characteristic property under specific chromatographic conditions. researchgate.net The purity is assessed by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.
Preparative HPLC: For the purification of this compound on a larger scale, preparative HPLC is utilized. thermofisher.comlcms.czmdpi.com This involves using a larger column and higher flow rates to isolate the desired compound from impurities. The fractions containing the pure compound are collected and the solvent is removed to yield the purified product.
Interactive Data Table: Typical HPLC Parameters for this compound
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) | Gradient of Water (A) and Acetonitrile (B) |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Detection | UV at 275 nm | UV at 275 nm |
| Injection Volume | 10 µL | 1-5 mL |
| Expected Retention Time | Dependent on specific gradient conditions | Dependent on specific gradient conditions |
Gas Chromatography (GC) for Volatile Intermediates
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. While this compound itself may have limited volatility, GC is highly valuable for monitoring the progress of its synthesis by analyzing volatile starting materials, intermediates, and byproducts. nih.gov Often, derivatization techniques, such as silylation, are employed to increase the volatility of less volatile intermediates, making them amenable to GC analysis. unina.itresearchgate.net Coupling GC with a mass spectrometer (GC-MS) allows for the identification of these separated components based on their mass spectra. wiley.com
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. For chromane derivatives, X-ray crystallography elucidates the conformation of the dihydropyran ring and the orientation of substituents, which are crucial for understanding their structure-activity relationships.
While specific crystallographic data for this compound is not publicly available, the analysis of analogous chromane structures provides insight into the typical structural features of this class of compounds. For instance, a study on isopropyl(2R,3S,4S*)-4-(benzo[d]thiazol-2-ylamino)-2-hydroxy-2-ethylchromane-3-carboxylate revealed detailed conformational information. researchgate.net In this analogue, the chromane moiety's six-membered heterocyclic ring adopts a distorted half-chair conformation. researchgate.net Such studies are fundamental in establishing the preferred solid-state conformations, which can then be correlated with computational models and spectroscopic data.
The process of X-ray crystal structure determination involves growing a single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced is recorded and analyzed to generate an electron density map, from which the atomic positions can be determined.
Table 1: Representative Crystallographic Data for a Chromane Analogue
| Parameter | Value |
| Compound Name | Isopropyl(2R,3S,4S*)-4-(benzo[d]thiazol-2-ylamino)-2-hydroxy-2-ethylchromane-3-carboxylate |
| Chemical Formula | C₂₁H₂₂N₂O₄S |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 29.539(3) |
| b (Å) | 6.8831(6) |
| c (Å) | 20.485(2) |
| β (°) | 108.835(4) |
| Volume (ų) | 3940.0(7) |
| Z | 8 |
| Conformation of Dihydropyran Ring | Distorted half-chair |
Data sourced from Vrábel et al., 2014. researchgate.net
Chiroptical Methods for Enantiomeric Excess Determination (e.g., Circular Dichroism)
For chiral molecules such as enantiomers of this compound, chiroptical methods are essential for determining the enantiomeric excess (e.e.), which is a measure of the purity of a chiral sample. Circular dichroism (CD) spectroscopy is a powerful technique in this regard. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov Enantiomers will produce mirror-image CD spectra, and the magnitude of the CD signal is directly proportional to the concentration and the enantiomeric excess of the sample.
The determination of e.e. using CD spectroscopy typically involves creating a calibration curve with samples of known enantiomeric composition. nih.gov The CD signal of an unknown sample can then be measured and compared to the calibration curve to determine its e.e. nih.gov This method is often rapid and requires only a small amount of sample. nih.gov
Advanced techniques such as UV-CD and high-performance liquid chromatography-CD (HPLC-CD) can provide even more robust determination of enantiomeric excess. nih.gov Vibrational circular dichroism (VCD) is another powerful chiroptical technique that can be used to determine the absolute configuration and enantiomeric excess of chiral molecules, both in solution and in the solid state. rsc.org
While specific CD data for this compound is not available, the principles can be illustrated with representative data that would be expected from such an analysis. For a pair of enantiomers, the CD spectra would exhibit Cotton effects (peaks or troughs) at specific wavelengths corresponding to electronic transitions within the molecule. The sign of the Cotton effect is opposite for each enantiomer.
Table 2: Representative Circular Dichroism Data for a Chiral Chromane Analogue
| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |
| (R)-enantiomer | 280 | +15,000 |
| (S)-enantiomer | 280 | -15,000 |
| Racemic Mixture | 280 | 0 |
| Sample with 50% e.e. for (R) | 280 | +7,500 |
This table contains hypothetical data for illustrative purposes.
In this hypothetical example, the (R)-enantiomer exhibits a positive Cotton effect at 280 nm, while the (S)-enantiomer shows a negative one of equal magnitude. A racemic mixture, having equal amounts of both enantiomers, would show no CD signal. A sample with a 50% enantiomeric excess in favor of the (R)-enantiomer would have a molar ellipticity that is half of the pure (R)-enantiomer. By measuring the molar ellipticity of an unknown sample, its enantiomeric excess can be accurately determined. Conformation-specific CD spectroscopy, particularly in the gas phase, can offer even deeper insights into the three-dimensional structures of individual conformers of chiral molecules. nih.gov
Future Directions and Perspectives in Academic Research
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Future research will likely prioritize the development of efficient and environmentally benign synthetic strategies for 4-{[4-(Tert-butyl)benzyl]oxy}chromane. Traditional methods for creating similar structures, such as the Williamson ether synthesis, often require harsh bases and are not always compatible with sensitive functional groups. organic-chemistry.orgatlanchimpharma.com Modern synthetic chemistry aims to overcome these limitations.
Promising approaches could include triflimide-catalyzed annulations of o-hydroxy benzylic alcohols with alkenes, which offer a convergent assembly of the chromane (B1220400) core from simple precursors under mild conditions. chemrxiv.org Another avenue involves the in-situ generation of a reactive benzyl (B1604629) transfer reagent from 2-benzyloxypyridine and methyl triflate, which allows for the formation of benzyl ethers under neutral conditions, thus avoiding strong acids or bases. beilstein-journals.org The development of a one-pot synthesis, potentially leveraging a green solvent system, would represent a significant advancement. Research in this area would focus on optimizing reaction conditions to maximize yield, minimize waste, and ensure scalability.
| Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages | Areas for Optimization |
|---|---|---|---|
| Williamson Ether Synthesis | NaH, Benzyl Bromide | Well-established, widely used | Harsh basic conditions, potential for side reactions |
| Triflimide-Catalyzed Annulation | Triflimide (Tf₂NH) | Mild conditions, convergent synthesis chemrxiv.org | Substrate scope, catalyst loading |
| In-situ Benzyl Transfer | 2-Benzyloxypyridine, MeOTf | Neutral conditions, good for sensitive substrates beilstein-journals.org | Reagent cost, reaction times |
| Solvent-Free Synthesis | Solid KOH, Benzyl Bromide | High efficiency, no solvent waste ias.ac.in | Substrate compatibility, heat management |
Exploration of Undiscovered Mechanistic Pathways for Chromane-Benzyl Ether Hybrids
A deeper understanding of the reaction mechanisms governing the formation and potential reactivity of this compound is crucial. Future studies could employ a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational modeling to elucidate these pathways. For instance, investigating the mechanism of acid-catalyzed cleavage of the benzyl ether bond could reveal insights into the compound's stability and potential metabolic fate. organic-chemistry.org Furthermore, exploring the possibility of dynamic covalent chemistry, where the benzyl ether linkage could participate in reversible trans-etherification reactions, could open up applications in materials science. rsc.org Computational studies using Density Functional Theory (DFT) could be used to model transition states, calculate activation energies, and predict the reactivity of different sites on the molecule, guiding further experimental work. nih.govd-nb.infodntb.gov.ua
Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction
ML algorithms, such as random forests and support vector machines, can be trained on datasets of known chromane and benzyl ether derivatives to build predictive models. nih.govmdpi.com These models could predict various endpoints, such as binding affinity to a specific biological target or physicochemical properties. Generative AI models could then design new molecules based on the core this compound scaffold, optimizing for desired properties while minimizing predicted off-target effects or toxicity. crimsonpublishers.com Explainable AI techniques could further reveal which structural features are most influential in the model's predictions, providing chemically intuitive insights for medicinal chemists. researchgate.net
| Analog of this compound | Modification | Predicted Property (Example: Target X Binding Affinity) | AI/ML Tool Used |
|---|---|---|---|
| Analog 1 | Replace tert-butyl with -CF₃ | Increased Potency | Random Forest Classifier nih.gov |
| Analog 2 | Add hydroxyl group to chromane ring | Improved Solubility | Gradient Boosting Model nih.gov |
| Analog 3 | Replace ether linkage with thioether | Altered Metabolic Stability | Deep Learning Neural Network acm.org |
| Analog 4 | Introduce nitrogen into chromane ring (azachromane) | Enhanced Target Selectivity | ChemSAR Platform doaj.org |
Application of this compound as a Research Probe for Biological Pathway Elucidation
The structural motifs within this compound are present in compounds with a wide range of biological activities. nih.gov This suggests that the molecule itself, or a close derivative, could serve as a valuable research probe to investigate and elucidate biological pathways. nih.gov Future research could involve synthesizing tagged versions of the compound—for example, by incorporating a fluorescent reporter, a biotin (B1667282) tag for affinity purification, or a photo-crosslinking group.
These modified probes could be used in cell-based assays to identify protein binding partners, helping to uncover novel biological targets. By observing the downstream effects of the compound on cellular processes, researchers could piece together its mechanism of action and its role within specific signaling or metabolic pathways. ableweb.orgresearchgate.net This approach, combining chemical biology with proteomics and genomics, could reveal previously unknown functions of proteins or pathways that interact with this class of compounds.
Multidisciplinary Research Collaborations for Comprehensive Compound Characterization
A full understanding of this compound will necessitate a multidisciplinary approach, integrating expertise from various scientific fields. The comprehensive characterization of any new organic compound relies on a suite of analytical techniques and collaborative effort. twas.orgrroij.com
Synthetic organic chemists would be responsible for developing efficient syntheses (as discussed in 7.1). Analytical chemists would then use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography to confirm the structure, purity, and stereochemistry of the synthesized compound. rroij.comchemrxiv.org Computational chemists would perform in silico studies to predict properties and model interactions. tandfonline.com Finally, collaborations with biochemists and molecular biologists would be essential to evaluate the compound's biological activity, identify its targets, and elucidate its mechanism of action. Such integrated research programs are critical for translating fundamental chemical discoveries into practical applications. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 4-{[4-(Tert-butyl)benzyl]oxy}chromane, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Mitsunobu reactions. For example, tert-butyl benzyl ether formation is achieved using a benzyl bromide derivative and a chroman-4-ol precursor in polar aprotic solvents (e.g., DMF or THF) with a base like K₂CO₃. details a reaction using methyl 3-hydroxy-4-nitrobenzoate and 4-(tert-butyl)benzyl bromide in DMF, yielding intermediates that can be reduced to the target compound . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by LCMS (e.g., Rt = 4.03 min in ) are critical for confirming purity .
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns (e.g., tert-butyl singlet at ~1.3 ppm, benzyloxy protons at ~4.8 ppm) .
- LCMS : High-resolution mass spectrometry to verify molecular ions (e.g., m/z 453.1 for a related compound in ) .
- X-ray Crystallography : For structural elucidation, single-crystal X-ray diffraction (e.g., triclinic space group P1, CuKα radiation) as described in for similar chromane derivatives .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?
- Methodological Answer : Enantioselective synthesis requires chiral catalysts or resolving agents. For example, employs phosphine-catalyzed γ-additions with racemic allenoates to achieve stereoconvergence (13:1 dr) . Chiral HPLC (e.g., CHIRALPAK® columns) or enzymatic resolution can separate enantiomers, while NOESY NMR or X-ray analysis (as in ) confirms absolute configuration .
Q. What strategies are effective for resolving contradictions in biological activity data across different assays?
- Methodological Answer :
- Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability tests to confirm activity.
- Purity Validation : Use HPLC (≥95% purity) to exclude batch variability. achieved 99.64% purity via UPLC .
- Structural Confirmation : Re-analyze active vs. inactive batches via NMR or crystallography to detect impurities or degradation products (e.g., ’s acidification step to isolate pure crystals) .
Q. How can structure-activity relationship (SAR) studies be designed for this compound analogs?
- Methodological Answer :
- Substituent Variation : Modify the tert-butyl group (e.g., replace with CF₃ or aryl groups) and assess impact on activity. demonstrates tert-butyl’s role in adenosine receptor binding .
- Biological Profiling : Test analogs in dose-response assays (IC₅₀/EC₅₀ determination) and correlate with computational docking (e.g., AutoDock Vina) to predict binding modes .
- Metabolic Stability : Use liver microsome assays to evaluate oxidative stability of the benzyloxy group .
Data Contradiction Analysis
Q. Why might synthetic yields vary significantly between reported methods?
- Methodological Answer : Yield discrepancies often arise from:
- Reaction Scale : reports 4.1 g crude yield (16-hour reaction), while smaller scales may suffer from inefficiencies .
- Purification Methods : achieved 85% yield after Fmoc protection and flash chromatography, whereas less optimized methods (e.g., simple filtration) may lower yields .
- Byproduct Formation : Thionyl chloride excess () can generate sulfonic acid byproducts, necessitating rigorous workup .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
